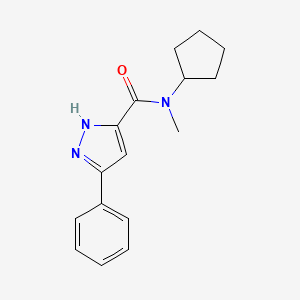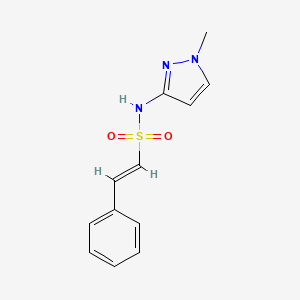
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) proteins.
科学研究应用
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been used in various scientific research applications due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes play a crucial role in the regulation of HIF proteins, which are involved in the response to hypoxia. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can stabilize HIF proteins, leading to the activation of downstream signaling pathways. This has potential applications in various research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
作用机制
The mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the selective inhibition of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes are responsible for the hydroxylation of proline residues in HIF proteins, leading to their degradation under normoxic conditions. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can prevent the degradation of HIF proteins, leading to their stabilization and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide have been studied in various research fields. In cancer research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Kawamura et al., 2013). In cardiovascular research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction (Bencsik et al., 2016). In neurodegenerative disease research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Zhang et al., 2019).
实验室实验的优点和局限性
The advantages of using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments include its selectivity for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, its ability to stabilize HIF proteins, and its potential applications in various research fields. However, there are also limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research involving 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. One direction is the development of more selective 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential applications of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in other research fields, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide and its potential side effects in vivo.
Conclusion:
In conclusion, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has potential applications in various research fields due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. The compound has been shown to have biochemical and physiological effects in cancer research, cardiovascular research, and neurodegenerative disease research. While there are limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments, there are also several future directions for research involving the compound. Overall, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has the potential to be a valuable tool in scientific research.
合成方法
The synthesis method for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-methylphenylhydrazine to form 3-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with imidazole-1-carboxamidine to form the final product, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. The synthesis method has been described in detail in a research paper by Kawamura et al. (2013).
属性
IUPAC Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-5-14(6-3-12)19-16(21)13-4-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEISEBAVMAFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)

